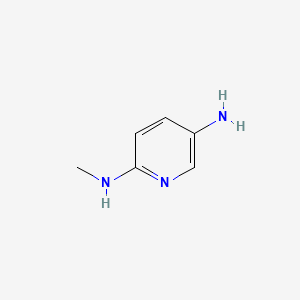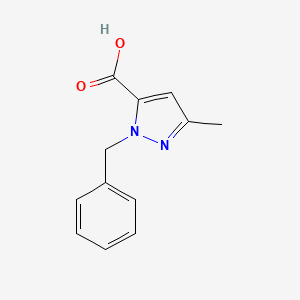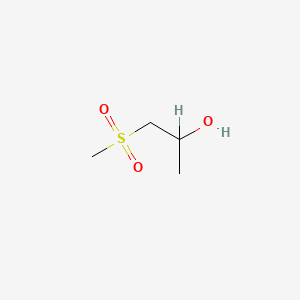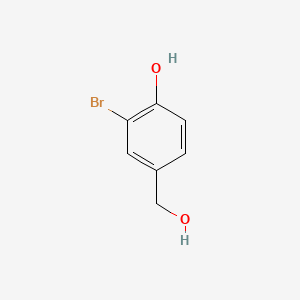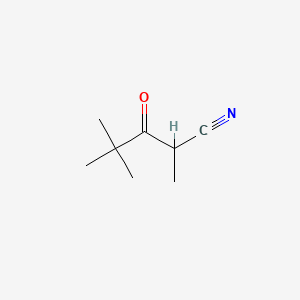
4-Fluoropyridine
Overview
Description
4-Fluoropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of 4-Fluoropyridine has been achieved through various methods. One such method is the selective electrochemical synthesis using ET3N-3HF . Another method involves the synthesis of 2-amino-4-fluoropyridine-C-nucleoside (dFP) and the solid-phase synthesis of oligodeoxynucleotides containing dFP using a phosphoramidite .
Molecular Structure Analysis
The molecular formula of 4-Fluoropyridine is C5H4FN . The molecular weight is 97.09 g/mol . The InChIKey is TTYVECQWCUJXCS-UHFFFAOYSA-N . The Canonical SMILES is C1=CN=CC=C1F .
Chemical Reactions Analysis
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process has been reported . This strategy enables the formation of a plethora of substituted all-cis-(multi)fluorinated piperidines in a highly diastereoselective fashion through pyridine dearomatization followed by complete saturation of the resulting intermediates by hydrogenation .
Physical And Chemical Properties Analysis
4-Fluoropyridine has a molecular weight of 97.09 g/mol . It has a XLogP3 of 0.9 . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 0 . The Exact Mass is 97.032777294 g/mol . The Monoisotopic Mass is 97.032777294 g/mol . The Topological Polar Surface Area is 12.9 Ų . It has a Heavy Atom Count of 7 . The Formal Charge is 0 . The Complexity is 50 .
Scientific Research Applications
Synthesis of Fluorinated Pyridines
4-Fluoropyridine is used in the synthesis of fluorinated pyridines . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
Use in Cancer Research
4-Fluoropyridine is used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer . These compounds present a special interest as potential imaging agents for various biological applications .
Agricultural Applications
In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . 4-Fluoropyridine is used in the synthesis of some herbicides and insecticides .
Electrochemical Synthesis
4-Fluoropyridine can be synthesized using selective electrochemical methods . This method provides an efficient way to produce 4-Fluoropyridine in a controlled manner .
Pharmaceutical Applications
About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . 4-Fluoropyridine, being a fluorinated compound, has potential applications in the development of new pharmaceuticals .
Development of Fluorinated Chemicals
Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased . 4-Fluoropyridine, as a fluorinated compound, plays a crucial role in this development .
Safety and Hazards
Mechanism of Action
Target of Action
4-Fluoropyridine is a type of fluorinated pyridine Fluoropyridines in general have been used in the synthesis of various biologically active compounds , suggesting that they may interact with a variety of molecular targets.
Mode of Action
It’s known that fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . This property can influence their interaction with targets. For instance, fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various biologically active compounds , suggesting that they may be involved in a variety of biochemical pathways.
Pharmacokinetics
The presence of a fluorine atom in the molecule could potentially influence these properties, as fluorine is known to enhance the bioavailability of certain pharmaceuticals .
Result of Action
Given its use in the synthesis of various biologically active compounds , it can be inferred that 4-Fluoropyridine may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoropyridine. For instance, the synthesis of 4-Fluoropyridine has been achieved under specific conditions, such as in the presence of certain reagents . These factors could potentially influence the compound’s action and stability.
properties
IUPAC Name |
4-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN/c6-5-1-3-7-4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYVECQWCUJXCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219524 | |
| Record name | 4-Fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoropyridine | |
CAS RN |
694-52-0 | |
| Record name | 4-Fluoropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Fluoropyridine?
A1: The molecular formula of 4-Fluoropyridine is C5H4FN, and its molecular weight is 97.09 g/mol. []
Q2: What spectroscopic data is available for 4-Fluoropyridine?
A2: Several spectroscopic techniques have been used to characterize 4-Fluoropyridine. 19F NMR analysis shows a characteristic peak at -133.4 ppm. [] Mass spectrometry reveals a molecular ion peak (M+) at m/z 97, confirming its molecular weight. [] Additionally, 13C NMR and IR spectroscopy provide further structural information. []
Q3: What are some common synthetic routes to 4-Fluoropyridine?
A3: 4-Fluoropyridine can be synthesized via various methods, including the Balz–Schiemann reaction, [] electrochemical fluorination using Et3N·3HF as the fluorine source, [] and direct fluorodenitration of 4-nitropyridine using fluoride ion. [] Additionally, copper/base co-catalyzed [3+3] cycloaddition of difluorocyclopropenes with active methylene isocyanides offers a route to highly functionalized derivatives. []
Q4: How does the fluorine atom in 4-Fluoropyridine influence its reactivity?
A4: The fluorine atom significantly impacts the reactivity of 4-Fluoropyridine. Due to its high electronegativity, it withdraws electron density from the pyridine ring, making it more susceptible to nucleophilic attack. This effect is particularly pronounced at the 2- and 6-positions. [, ] Additionally, the fluorine atom can act as a directing group in lithiation reactions, enabling selective functionalization at the 3-position. []
Q5: Can you provide examples of reactions involving 4-Fluoropyridine?
A5: 4-Fluoropyridine readily undergoes nucleophilic aromatic substitution reactions with various nucleophiles, including alkoxides [, ], thiophenoxides [], and amines. [] It can be lithiated at the 3-position and subsequently reacted with electrophiles to introduce a variety of substituents. [] Furthermore, 4-Fluoropyridine serves as a valuable building block in the synthesis of more complex heterocyclic systems, such as naphthyridines, xanthones, and coumarins. []
Q6: What are some applications of 4-Fluoropyridine and its derivatives?
A6: 4-Fluoropyridine derivatives are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. For example, they have been used to prepare potential anti-inflammatory agents based on the imidazo[2,1-b][1,3]thiazine scaffold. [] Additionally, chiral BINOL derivatives incorporating 4-fluoropyridine units have shown promise as enantioselective ligands in asymmetric catalysis. []
Q7: How have computational methods been employed to study 4-Fluoropyridine?
A7: Computational chemistry plays a crucial role in understanding the properties and reactivity of 4-Fluoropyridine. Density functional theory (DFT) calculations have been used to study its electronic structure, molecular geometry, and vibrational frequencies. [] These calculations provide valuable insights into its reactivity and can guide the design of new synthetic transformations. [] Molecular docking studies have also been employed to investigate the interactions of 4-fluoropyridine derivatives with biological targets, aiding in the development of new drugs. []
Q8: Are there any environmental concerns associated with 4-Fluoropyridine?
A8: While specific data on the environmental impact of 4-Fluoropyridine is limited, it is crucial to consider the potential environmental effects of fluorinated compounds in general. These can include persistence in the environment, bioaccumulation, and potential toxicity to aquatic organisms. Responsible waste management and exploration of greener synthetic methods are essential to mitigate any negative environmental impacts. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



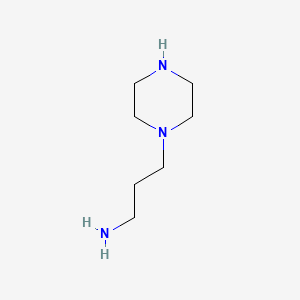
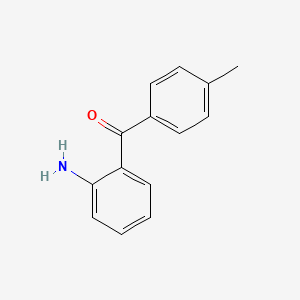
![Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]-](/img/structure/B1266142.png)



